4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide
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Overview
Description
4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound with the molecular formula C23H23N3O and a molecular weight of 357.459 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a phenyldiazenyl group, and a benzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a tert-butyl-substituted benzene derivative under controlled conditions to form the desired product.
the general approach involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions vary based on the specific reaction conditions but generally include modified benzamide derivatives .
Scientific Research Applications
4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide include:
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but different functional groups.
4-TERT-BUTYL-N-(4-(DIETHYLAMINO)PHENYL)BENZAMIDE: A compound with a similar benzamide structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
324577-51-7 |
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Molecular Formula |
C23H23N3O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C23H23N3O/c1-23(2,3)18-11-9-17(10-12-18)22(27)24-19-13-15-21(16-14-19)26-25-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,27) |
InChI Key |
AKXXNSONRCGXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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